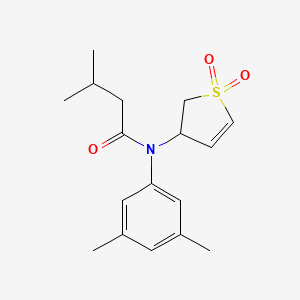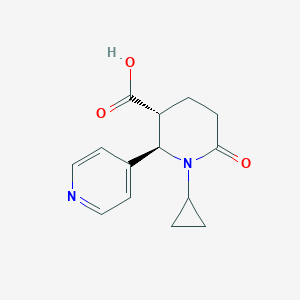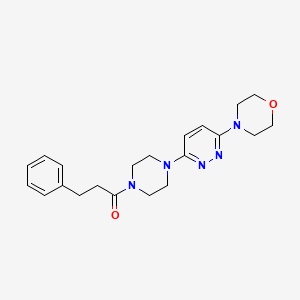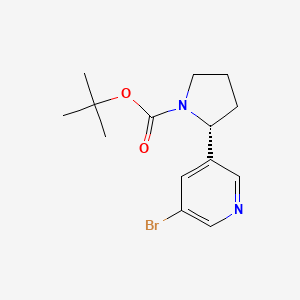
N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves the reaction of specific aryl-substituted acids or amides with various reagents to introduce additional functional groups or to cyclize the existing structure. For instance, the synthesis of N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide was achieved by reacting 2-(4-chlorophenyl)-3-methylbutyric acid with pyridin-2-methylanamine . Similarly, the synthesis of various substituted dihydro-2,4(1H,3H)pyrimidinediones and their analogues was performed by reacting the corresponding β-alanines with urea or potassium thiocyanate . These methods could potentially be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
Crystal structure determination, such as that performed for N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, can reveal important information about the molecular conformation and intermolecular interactions, such as hydrogen bonds, which stabilize the crystal structure . The molecular complex study of 2-[4-(dimethylamino)phenylimino]-3-oxo-N-phenylbutanamide with N,N-dimethyl-4-nitrosoaniline showed hydrogen bonding and π-π* interactions, which could be relevant for understanding the molecular structure of the compound .
Chemical Reactions Analysis
The transformation of related compounds in various conditions can provide insights into the potential reactivity of the compound. For example, the transformation of N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide in soil showed initial cyclization followed by hydrolysis, influenced by factors such as temperature and soil type . This suggests that the compound of interest may also undergo similar transformations under environmental conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied through various spectroscopic and computational methods. For instance, extensive spectroscopic investigations of N-(2,4-dimethylphenyl)-2,2-dichloroacetamide and N-(3,5-dimethylphenyl)-2,2-dichloroacetamide provided insights into the structural, thermodynamical, and vibrational characteristics, as well as the influence of methyl groups on amide frequencies . These findings could be extrapolated to predict the properties of the compound of interest.
Relevant Case Studies
While there are no direct case studies on the compound "N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbutanamide," the antifungal activity of N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide against various fungi and the antibiotic and lipoxygenase inhibitory activity of N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides provide examples of the potential applications of structurally similar compounds in pharmacology.
Wissenschaftliche Forschungsanwendungen
Methylglyoxal Research Applications
Research into Methylglyoxal (MG), a highly reactive alpha-oxoaldehyde, has shown that it forms advanced glycation end-products (AGEs) in proteins, which are linked to complications in diabetes and neurodegenerative diseases. The study by Nemet, Varga-Defterdarović, and Turk (2006) discusses the formation of MG in foodstuffs and biological systems, its quantification methods, and its potential biological impacts, including degenerative changes in tissues and anticancer activity. This indicates a broad interest in alpha-oxoaldehyde chemistry for understanding disease mechanisms and food science (Nemet, Varga-Defterdarović, & Turk, 2006).
Transformation in Soil
Yih, Swithenbank, and McRae (1970) investigated the transformation of N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide in soil, showcasing how environmental conditions affect chemical stability and transformations. This type of research is crucial for understanding the environmental fate and impact of agricultural chemicals (Yih, Swithenbank, & McRae, 1970).
Chemical Synthesis and Characterization
The synthesis and characterization of complex organic compounds play a vital role in developing new materials and drugs. Studies focusing on novel synthetic pathways, structural analysis, and the bioactivity of synthesized compounds contribute to advancements in chemistry and pharmacology. For example, the research on bioreductively targeted nitrothienyl prodrugs of combretastatin A-4 by Thomson et al. (2006), demonstrates the process of designing compounds that release active drugs under specific conditions, highlighting the innovative approach in targeted cancer therapy (Thomson et al., 2006).
Anticancer Research
The development of anticancer agents from natural sources, such as the study by Jose et al. (2016), which investigated a novel derivative of myricetin from Mimosa pudica, underscores the ongoing search for new therapeutic compounds. Such research is essential for discovering potential treatments for various cancers, through both in vitro and in vivo studies (Jose et al., 2016).
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c1-12(2)7-17(19)18(15-5-6-22(20,21)11-15)16-9-13(3)8-14(4)10-16/h5-6,8-10,12,15H,7,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOONOMNFKJNAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C2CS(=O)(=O)C=C2)C(=O)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}-1-(2-methoxyethyl)cyclopropane-1-carboxamide](/img/structure/B2553485.png)

![2-[6-(Trifluoromethyl)pyridin-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2553487.png)


![6-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)
![(1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutyl)methanamine](/img/structure/B2553498.png)

![N-(benzo[b]thiophen-5-yl)-2-(methylthio)benzamide](/img/structure/B2553500.png)
![1-(tert-butyl)-4-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2553502.png)
![3-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide](/img/structure/B2553503.png)

![N-[(2-methoxynaphthalen-1-yl)methyl]cyclopentanamine](/img/structure/B2553506.png)